![molecular formula C10H12ClNO B2784898 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride CAS No. 20458-78-0](/img/structure/B2784898.png)
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride
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Overview
Description
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride, also known as MIQ, is a chemical compound that has been widely used in scientific research. MIQ has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of biology and medicine.
Mechanism of Action
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have a variety of effects on the body, including increased motivation, pleasure, and reward. 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has also been found to have an effect on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has a variety of biochemical and physiological effects, including increased dopamine release, increased heart rate and blood pressure, and decreased appetite. 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has also been found to have analgesic and sedative effects, making it a potential treatment for pain and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride in lab experiments is its high affinity for dopamine receptors, making it a valuable tool for studying the dopamine system in the brain. 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride in lab experiments is its potential for toxicity, as high doses of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride have been found to be neurotoxic in animal studies.
Future Directions
There are many potential future directions for research on 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride, including studies of its potential as a treatment for cancer and other diseases. 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride could also be used in studies of drug addiction and other neurological disorders, as well as in the development of new drugs for these conditions. Further research is needed to fully understand the biochemical and physiological effects of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride, as well as its potential risks and limitations.
Synthesis Methods
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydro-β-carboline intermediate, which is then oxidized to form 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride. The Bischler-Napieralski reaction involves the cyclization of an N-acyl-β-phenethylamine with a Lewis acid catalyst to form 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride.
Scientific Research Applications
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has been used in a variety of scientific research applications, including studies of neurotransmitter systems, drug addiction, and cancer. 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has been found to have a high affinity for dopamine receptors, making it a valuable tool for studying the dopamine system in the brain. 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has also been used to study the effects of drugs of abuse, such as cocaine and amphetamines, on the brain. In addition, 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride has been found to have anticancer properties, making it a potential treatment for cancer.
properties
IUPAC Name |
2-methyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEIDJJHEZAXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride | |
CAS RN |
20458-78-0 |
Source
|
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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